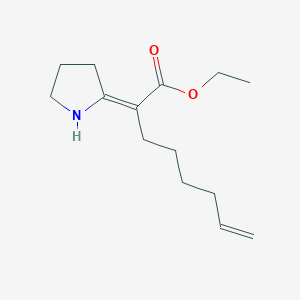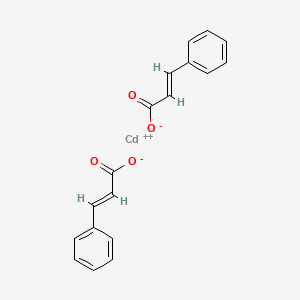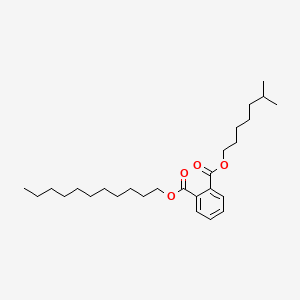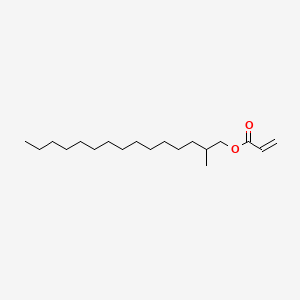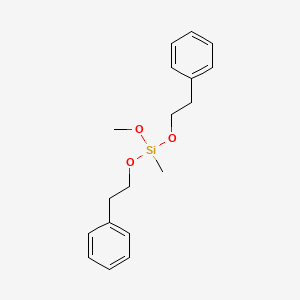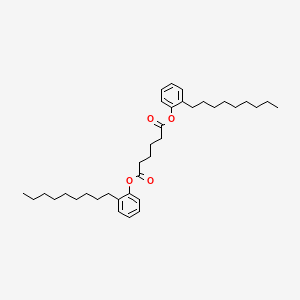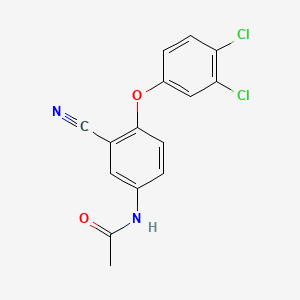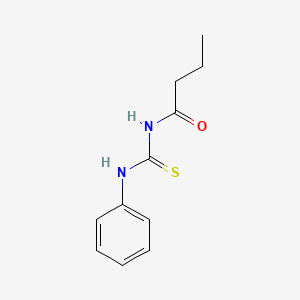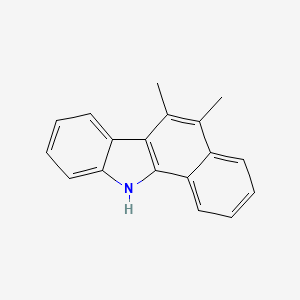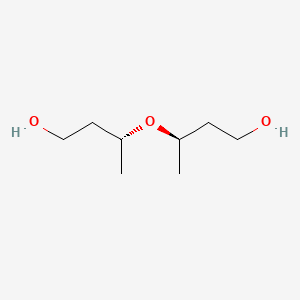
(R*,R*)-(1)-3,3'-Oxydibutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r*,r*)-(+/-)-3,3’-Oxydibutanol is a chiral compound with two stereocenters, making it an interesting subject for stereochemistry studies. This compound is often used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (r*,r*)-(+/-)-3,3’-Oxydibutanol typically involves the reaction of butanol derivatives under specific conditions. One common method is the reduction of 3,3’-oxydibutanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of (r*,r*)-(+/-)-3,3’-Oxydibutanol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon to facilitate the reduction of 3,3’-oxydibutanal in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(r*,r*)-(+/-)-3,3’-Oxydibutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.
Aplicaciones Científicas De Investigación
(r*,r*)-(+/-)-3,3’-Oxydibutanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and stereospecific interactions.
Industry: (r*,r*)-(+/-)-3,3’-Oxydibutanol is used in the production of polymers and other materials where chirality is important.
Mecanismo De Acción
The mechanism by which (r*,r*)-(+/-)-3,3’-Oxydibutanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through stereospecific binding. The pathways involved can vary, but they often include changes in enzyme kinetics or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
- (r,r)-3,3’-Oxydibutanol**: A stereoisomer with different spatial arrangement.
3,3’-Oxydibutanal: The aldehyde precursor used in the synthesis of (r*,r*)-(+/-)-3,3’-Oxydibutanol.
3,3’-Oxydibutyric acid: An oxidized form of the compound.
Uniqueness
What sets (r*,r*)-(+/-)-3,3’-Oxydibutanol apart from similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications. Its chiral nature makes it particularly valuable in fields requiring high stereochemical purity.
Propiedades
Número CAS |
94109-65-6 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(3R)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
ZIYSJVFROIOYRQ-HTQZYQBOSA-N |
SMILES isomérico |
C[C@H](CCO)O[C@H](C)CCO |
SMILES canónico |
CC(CCO)OC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


